Differential Polymerization Reactivity: 2-Chloro-3-hexylthiophene vs. Chlorobithiophene
Under identical NiCl₂(PPh₃)₂-catalyzed deprotonative polymerization conditions, 2-chloro-3-hexylthiophene exhibits markedly lower reactivity compared to chlorobithiophene and higher oligothiophenes. While chlorobithiophene polymerizes to yield P3HT with Mn = 13,000 and Mw/Mn = 1.67 (74% yield), little polymerization takes place with 2-chloro-3-hexylthiophene under the same conditions [1]. This differential reactivity dictates that 2-chloro-3-hexylthiophene is not a suitable monomer for NiCl₂(PPh₃)₂-catalyzed deprotonative polymerization, whereas chlorobithiophene is highly competent.
| Evidence Dimension | Polymerization yield and molecular weight |
|---|---|
| Target Compound Data | Little polymerization observed (qualitative) |
| Comparator Or Baseline | Chlorobithiophene: Mn = 13,000, Mw/Mn = 1.67, 74% yield |
| Quantified Difference | Chlorobithiophene polymerizes efficiently; 2-chloro-3-hexylthiophene does not polymerize appreciably |
| Conditions | NiCl₂(PPh₃)₂ (2.0 mol%), TMPMgCl·LiCl base, THF, ambient temperature |
Why This Matters
This reactivity difference informs catalyst selection: procurement of 2-chloro-3-hexylthiophene for NiCl₂(PPh₃)₂-based polymerization is ineffective; alternative catalytic systems (e.g., organosodium) must be employed.
- [1] Mori, A.; Tamba, S.; Tanaka, S.; Shono, K. Remarkable Reactivity Differences of Chlorothiophene and Chlorinated Oligothiophenes in NiCl₂(PPh₃)₂-catalyzed Polymerization. Chem. Lett. 2014, 43, 1359–1361. View Source
